molecular formula C6H11NO4 B556411 N-Acetylthreonine CAS No. 17093-74-2

N-Acetylthreonine

Cat. No. B556411
CAS RN: 17093-74-2
M. Wt: 161.16 g/mol
InChI Key: PEDXUVCGOLSNLQ-WUJLRWPWSA-N
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Description

N-Acetyl-L-threonine, also known as N-Acetylthreonine, belongs to the class of organic compounds known as N-acyl-alpha amino acids . These compounds contain an alpha amino acid which bears an acyl group at its terminal nitrogen atom .


Synthesis Analysis

N-Acetylthreonine is used as a high solubility precursor to Tyrosine due to Tyrosine’s poor solubility . It is deacetylated to form Tyrosine . The most common modification is the blocking with acyl- and alkyl-groups .


Molecular Structure Analysis

The molecular formula of N-Acetylthreonine is C6H11NO4 . Its average mass is 161.156 Da and its monoisotopic mass is 161.068802 Da .


Chemical Reactions Analysis

N-Acetylthreonine is used as a source of Tyrosine . It is associated with circulating metabolites in various metabolic pathways, particularly lipids, amino acids, and cofactors/vitamins .


Physical And Chemical Properties Analysis

N-Acetylthreonine has a density of 1.3±0.1 g/cm3, a boiling point of 443.3±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It has an enthalpy of vaporization of 80.9±6.0 kJ/mol and a flash point of 221.9±27.3 °C . Its index of refraction is 1.489 and its molar refractivity is 36.5±0.3 cm3 .

Scientific Research Applications

  • Toxicology and Safety Assessment : A study by Van de Mortel et al. (2010) focused on the toxicological assessment of N-acetyl-L-threonine (NAT). It found NAT to be non-mutagenic, non-genotoxic, and not acutely toxic, establishing a no-observed-adverse-effect-level (NOAEL) for NAT in rats (Van de Mortel et al., 2010).

  • Applications in Psychiatry : Research by Dean et al. (2011) discussed the use of N-acetylcysteine (a compound related to N-Acetylthreonine) in treating psychiatric disorders. The study highlighted its potential benefits beyond being an antioxidant, noting its impact on neurotropic and inflammatory pathways (Dean, Giorlando, & Berk, 2011).

  • Role in Protein Degradation : Hwang et al. (2010) found that acetylated N-terminal methionine, which is closely related to N-acetylthreonine, acts as a degradation signal in protein turnover. This study provides insights into how N-terminal acetylation influences protein degradation (Hwang, Shemorry, & Varshavsky, 2010).

  • Neurodegenerative Disease Treatment : A study by Tardiolo et al. (2018) explored the effects of N-acetylcysteine in treating neurodegenerative diseases, highlighting its antioxidant and anti-inflammatory activities. This research suggests potential applications for N-Acetylthreonine in similar contexts (Tardiolo, Bramanti, & Mazzon, 2018).

  • Prediction of N-Acetyl Threonine in Proteins : Naseem (2021) developed a model to predict N-acetyl threonine sites in protein sequences, highlighting its importance in cellular functions and diseases like cancer and neurodegenerative disorders (Naseem, 2021).

  • Clinical Applications of N-Acetylcysteine : Millea (2009) discussed various clinical applications of N-acetylcysteine, a compound related to N-Acetylthreonine. This includes its use in preventing chronic obstructive pulmonary disease exacerbation, contrast-induced kidney damage, and treatment of infertility in certain cases (Millea, 2009).

properties

IUPAC Name

(2S,3R)-2-acetamido-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXUVCGOLSNLQ-WUJLRWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168975
Record name N-Acetylthreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylthreonine

CAS RN

17093-74-2
Record name N-Acetyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17093-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylthreonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017093742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylthreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLTHREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0E98V3R9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-Acetylthreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
324
Citations
ELM Van de Mortel, ZA Shen, JF Barnett Jr… - Food and chemical …, 2010 - Elsevier
N-acetyl-l-threonine (NAT) is a dietary constituent that has been identified at low concentrations (<1μg/g fresh weight) in numerous foods. The current paper reports the outcome of …
Number of citations: 4 www.sciencedirect.com
D Wellner, C Panneerselvam… - Proceedings of the …, 1990 - National Acad Sciences
… A method is presented for deblocking such proteins when the N-terminal residue is N-acetylserine (which occurs frequently in eukaryotic proteins) or N-acetylthreonine. The method has …
Number of citations: 123 www.pnas.org
MA Niewczas, AV Mathew, S Croall, J Byun… - Diabetes …, 2017 - Am Diabetes Assoc
… The pattern of associations with markers of tubular injury (KIM-1 or NGAL) mirrored associations observed with a baseline eGFR, except for N-acetylthreonine, N6-acetyllysine, and …
Number of citations: 97 diabetesjournals.org
A Solini, ML Manca, G Penno… - The Journal of …, 2016 - academic.oup.com
… was more informative than urine metabolomics; 3) a combination (MetIndex) of the three most efficient metabolites (C-glycosyl tryptophan, pseudouridine, and N-acetylthreonine) added …
Number of citations: 74 academic.oup.com
MN Mirzayanova, IV Medvedeva, AY Khorlin - Bulletin of the Academy of …, 1975 - Springer
… As the aglycon components in the synthesis we used the methylamides of N-acetyl-DL-serine (IIa), N-acetylthreonine (IIb), and N-benzyloxycarbonyl-L-serine (lie) [3], which were obtained from …
Number of citations: 3 link.springer.com
R Van Coster, W Lissens, T Giardina… - J Inherit Metab …, 2005 - researchportal.vub.be
… Large amounts of N-acetylserine, N-acetylglutamate, N-acetylalanine, N-acetylmethionine, N-acetylglycine and smaller amounts of N-acetylthreonine, N-acetylleucine, N-acetylvaline …
Number of citations: 3 researchportal.vub.be
W Bhatti, S Strock, RH Zou, SM Nouraie… - B35. SARCOIDOSIS …, 2020 - atsjournals.org
… Increasing N-acetylthreonine was negatively associated with FVC (R=-0.38, P=0.006), FEV1/FVC (R=-0.29, P=0.04), DLCO (R=-0.41, P<0.004), and with increased Scadding stage (R=…
Number of citations: 2 www.atsjournals.org
J Jacobs, G Bommer - dial.uclouvain.be
… In my cells, I observed that N-acetylthreonine reproducibly decreases upon GFOD1/2 overexpression. …
Number of citations: 2 dial.uclouvain.be
UFH Engelke, JO Sass, RN Van Coster… - NMR in …, 2008 - Wiley Online Library
… The low excretion of N-acetylserine and N-acetylthreonine in patient 3 (<10 mmol/mmol creati… In this sample, the concentration of N-acetylserine and N-acetylthreonine was in the same …
JM Swan - Australian Journal of Chemistry, 1952 - CSIRO Publishing
… However, a small yield of a 2-thiohydantoin was in fact obtained from N-acetylthreonine, but proved to be not the expected VI (R=CH3, R1=OH,CO) but the deacetylsted compound, 5-etl…
Number of citations: 23 www.publish.csiro.au

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